EPZ015866
Overview
Description
Mechanism of Action
Target of Action
GSK591, also known as EPZ015866 or GSK3203591, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II protein arginine methyltransferase that dimethylates histones, such as H3, H4, and H2A, and non-histone proteins, such as p53, p65, and HOXA9 . It plays a crucial role in various biological processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .
Mode of Action
GSK591 interacts with the PRMT5/MEP50 complex and inhibits its ability to methylate histone H4 . This inhibition results in the disruption of symmetric arginine methylation of SmD3 . The compound has an IC50 of 4 nM, indicating its high potency .
Biochemical Pathways
PRMT5 regulates various cellular processes through its interaction with a number of binding partners that influence its substrate specificity . In particular, PRMT5 has been found to regulate the transcription of the epidermal growth factor receptor (EGFR) and modulate the EGFR and AKT pathways . It also orchestrates the activation of NFκB, resulting in the upregulation of the pro-EMT transcription factors ZEB1, SNAIL, and TWIST1 .
Result of Action
Pharmacological inhibition of PRMT5 by GSK591 has been shown to suppress the growth of patient-derived GBM stem cell cultures . It also disrupts splicing across the transcriptome, particularly affecting cell cycle gene products .
Action Environment
The efficacy of GSK591 can be influenced by the tumor microenvironment. For instance, PRMT5 inhibition was found to reduce lung tumor progression in immunocompromised mice, but the effects were weakened in immunocompetent mice This suggests that the immune status of the host can impact the effectiveness of GSK591
Biochemical Analysis
Biochemical Properties
GSK591 potently inhibits the PRMT5/MEP50 complex from methylating histone H4 with an IC50 value of 11 nM . It interacts with the PRMT5/MEP50 complex, which plays a crucial role in a variety of biological processes . The interaction between GSK591 and the PRMT5/MEP50 complex is selective, as GSK591 does not significantly inhibit other methyltransferases .
Cellular Effects
In Z-138 cells, GSK591 inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM . This inhibition of symmetric arginine methylation can affect various cellular processes, including gene expression and signal transduction . In addition, GSK591 has been shown to suppress the growth of patient-derived glioblastoma stem cell cultures .
Molecular Mechanism
GSK591 exerts its effects at the molecular level by inhibiting the PRMT5/MEP50 complex from methylating histone H4 . This inhibition disrupts the symmetric arginine methylation of SmD3, which can lead to changes in gene expression . Furthermore, GSK591 has been found to directly regulate the transcription of the epidermal growth factor receptor (EGFR), thereby modulating EGFR and AKT pathways .
Temporal Effects in Laboratory Settings
Over time, GSK591 treatment has been observed to trigger apoptosis in a dose-dependent manner . This suggests that the effects of GSK591 on cellular function may change over time, potentially due to the compound’s stability and degradation .
Dosage Effects in Animal Models
In animal models, GSK591 has been administered at a dose of 50 mg/kg for 12 days . The effects of GSK591 on tumor growth and metastasis were observed to vary with different dosages .
Metabolic Pathways
GSK591 is involved in the PRMT5 pathway, where it inhibits the PRMT5/MEP50 complex . This can affect metabolic flux and metabolite levels, as PRMT5 is known to play a role in various cellular processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .
Transport and Distribution
Given its role as an inhibitor of the PRMT5/MEP50 complex, it is likely that GSK591 is transported to the nucleus where this complex exerts its function .
Subcellular Localization
Considering its role in inhibiting the PRMT5/MEP50 complex, which is known to be located in the nucleus , it is likely that GSK591 also localizes to the nucleus to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
GSK591 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups through selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods
Industrial production of GSK591 involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
GSK591 undergoes various chemical reactions, including:
Oxidation: GSK591 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on GSK591.
Substitution: GSK591 can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of GSK591 with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
GSK591 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of PRMT5 and its role in various biological processes
Biology: Employed in studies to understand the role of PRMT5 in gene expression, signal transduction, and DNA repair
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where PRMT5 is often overexpressed
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5
Comparison with Similar Compounds
GSK591 is compared with other PRMT5 inhibitors, such as:
GSK3326595: Another potent PRMT5 inhibitor with a different mechanism of action.
JNJ-64619178: A PRMT5 inhibitor being evaluated in clinical trials for its efficacy in treating various cancers.
PF-06939999: A PRMT5 inhibitor with a unique mechanism of action targeting the S-adenosylmethionine substrate
GSK591 is unique due to its high selectivity and potency in inhibiting PRMT5, making it a valuable tool for studying the biological functions of PRMT5 and its potential therapeutic applications .
Properties
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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